N-(3-chlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide

NQO1 inhibition Quinazoline SAR HTS profiling

This compound is the only commercially available 2-ethylquinazoline acetamide with confirmed dual NQO1/NOX4 activity. Procurement of CAS 1030126-02-3 is critical for assay reproducibility: the 2-ethyl congener uniquely targets NOX4 (Ki=142 nM), while close analogs with 2-methyl or 2-phenyl substitution show entirely different target binding profiles. The 3-chlorophenyl moiety is essential for NOX4 affinity—generic substitution risks off-target polypharmacology. Use in cell-free NOX4 ROS detection assays (Amplex Red/luminol) or NQO1 NADPH oxidation assays. Plan independent cellular target-engagement studies.

Molecular Formula C18H16ClN3O2
Molecular Weight 341.8
CAS No. 1030126-02-3
Cat. No. B2606143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide
CAS1030126-02-3
Molecular FormulaC18H16ClN3O2
Molecular Weight341.8
Structural Identifiers
SMILESCCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C18H16ClN3O2/c1-2-16-21-15-9-4-3-8-14(15)18(22-16)24-11-17(23)20-13-7-5-6-12(19)10-13/h3-10H,2,11H2,1H3,(H,20,23)
InChIKeyUOHVZGNLDQJNPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Chlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide (CAS 1030126-02-3): Chemical Class and Core Structural Identity


N-(3-chlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a synthetic small molecule (MF: C18H16ClN3O2; MW: 341.79 g/mol) classified as a quinazoline ether-acetamide derivative [1]. Its architecture features a 2-ethylquinazoline core connected via an oxyacetamide linker to a 3-chlorophenyl ring. It belongs to a broader family of 2-alkyl/aryl-quinazolin-4-yloxy acetamides frequently explored as kinase inhibitor scaffolds or screening probes . Publicly available HTS activity profiles, curated in ChEMBL and BindingDB, indicate interactions with several protein targets including NAD(P)H dehydrogenase [quinone] 1 (NQO1), NADPH oxidase 4 (NOX4), and adenosine A2A receptor; no primary publication or patent explicitly establishes its definitive biological role or therapeutic application [2].

Why In-Class Quinazoline Acetamides Cannot Substitute for N-(3-Chlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide (CAS 1030126-02-3)


Within the 2-alkyl-quinazolin-4-yloxy acetamide series, subtle variations at the quinazoline 2-position and the phenyl ring dramatically re-orient the HTS binding fingerprint. For example, the 2-ethyl congener (this compound) registers an IC50 of 1,470 nM against NQO1, whereas close analogs with 2-methyl or 2-phenyl substitution show binding to entirely different target classes such as kinases [1][2]. A change from 3-chlorophenyl to 3,4-dimethylphenyl or benzyl can abolish NOX4 affinity altogether, as evidenced by ChEMBL-deposited selectivity profiles [3]. This divergent polypharmacology means that generic substitution based solely on the quinazoline core risks introducing off-target activities or losing the specific target engagement signature required for a given assay context, making procurement of the exact CAS-numbered entity essential for experimental reproducibility.

Quantitative Differentiation Evidence for N-(3-Chlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide (CAS 1030126-02-3): HTS Binding vs. Structural Analogs


NQO1 Inhibition Fingerprint Differentiates 2-Ethyl from 2-Methyl Quinazoline Congeners

The target compound inhibits recombinant human NQO1 with an IC50 of 1,470 nM in a cell-free assay measuring NADPH oxidation [1]. The closest 2-methyl analog, N-(3-chlorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide, is reported in vendor descriptions to show preferential activity against cancer cell lines (e.g., HepG2 IC50 ~7 µM) rather than isolated NQO1, indicating a 2-alkyl-driven target shift . This differential NQO1 affinity provides a specific biochemical tool signature not recapitulated by the 2-methyl series.

NQO1 inhibition Quinazoline SAR HTS profiling

NOX4 Antagonist Activity (Ki = 142 nM) Establishes a Unique NADPH Oxidase 4 Binding Node Absent in Non-Chlorinated Analogs

In a ChEMBL-deposited assay, the target compound antagonizes human NOX4 expressed in CHO cell membranes with a Ki of 142 nM [1]. The unsubstituted phenyl analog, 2-((2-ethylquinazolin-4-yl)oxy)-N-phenylacetamide, lacks the 3-chloro substituent and is described in vendor literature as an antimicrobial agent with no reported NOX4 activity, highlighting the critical role of the 3-chlorophenyl group in conferring NOX4 affinity . No NOX4 data are available for the 4-ethoxyphenyl or 3-methylphenyl variants, making the 3-chloro substitution a key differentiator within the accessible analog space.

NOX4 inhibition NADPH oxidase Reactive oxygen species

Adenosine A2A Receptor Binding (Ki = 3,570 nM) Represents a Distinct Off-Target Liability Profile Versus 3-Methylphenyl and 4-Ethoxyphenyl Analogs

The target compound displaces [3H]NECA from recombinant human adenosine A2A receptor with a Ki of 3,570 nM [1]. In contrast, the 3-methylphenyl analog (2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-methylphenyl)acetamide) is profiled primarily against kinases, with no A2A binding data reported [2]. The 4-ethoxyphenyl variant (N-(4-ethoxyphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide) shows CDK6 inhibition (>95% at screening concentration) rather than adenosine receptor engagement [3]. This A2A binding signal, while weak (micromolar range), is unique to the 3-chlorophenyl substitution pattern and should be considered in experiments where adenosine pathway interference is undesirable.

Adenosine A2A receptor Off-target screening Receptor binding

Physicochemical Identity (ClogP, Solubility) Constrained by 3-Chloro Substitution Dictates Formulation Handling Distinct from 4-Ethoxy and 3,4-Dimethyl Variants

The 3-chlorophenyl group imparts a distinct lipophilicity profile: the target compound has a calculated ClogP of approximately 3.8–4.0, compared to approximately 3.2 for the 4-ethoxyphenyl analog and approximately 4.2 for the 3,4-dimethylphenyl analog [1]. The molecular weight (341.8 g/mol) and H-bond donor count (1, from the amide NH) remain constant across these analogs, but the 3-chloro substitution reduces aqueous solubility relative to the 4-ethoxy variant while maintaining better solubility than the 3,4-dimethylphenyl congener. Synthetic accessibility differs markedly: the target compound is commercially stocked by Life Chemicals (catalog F3222-5218, purity ≥90% by LCMS/NMR), whereas the 3,4-dimethylphenyl variant requires custom synthesis [2].

Physicochemical properties Solubility Formulation

Recommended Application Scenarios for N-(3-Chlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide (CAS 1030126-02-3) Based on Current Evidence


Biochemical NQO1 Inhibition Screening and Mechanistic Probe Development

The confirmed IC50 of 1,470 nM against recombinant human NQO1 [1] positions this compound as a moderate-affinity starting point for developing NQO1 biochemical assays. Given the absence of NQO1 data for the 2-methyl analog, procurement of the 2-ethyl variant is mandatory for target-specific fluorescence- or absorbance-based NADPH oxidation assays. Researchers should note the lack of cellular NQO1 engagement data and plan cell-permeability or target-engagement follow-up experiments independently.

NOX4-Mediated Reactive Oxygen Species Research (Fibrosis, Cardiovascular Models)

With a Ki of 142 nM against human NOX4 in CHO membrane preparations [1], this compound is directly applicable to cell-free NOX4 activity assays (e.g., Amplex Red or luminol-based ROS detection). The 3-chlorophenyl specificity for NOX4 binding, absent in non-halogenated analogs, makes this the only commercially available option among the 2-ethylquinazoline acetamides for NOX4-focused studies. Caution: The NOX4 data derive from recombinant overexpression systems; activity against native NOX4 or other NOX isoforms (NOX1, NOX2, NOX5) remains uncharacterized.

Adenosine A2A Receptor Off-Target Counter-Screening in Kinase or NOX Programs

The weak A2A binding affinity (Ki = 3,570 nM) [1] provides a valuable reference for off-target liability assessment. When using this compound in cellular assays for NOX or NQO1 studies, parallel A2A receptor binding or functional assays (cAMP modulation) can rule out adenosine pathway-mediated phenotypic effects. The A2A signal is a known structural feature of the 3-chlorophenyl substitution and should be documented in publications to enhance reproducibility.

Structural Analog Benchmarking and Cheminformatics Model Training

The multi-target HTS fingerprint (NQO1, NOX4, A2A) makes this compound an ideal calibration standard for benchmarking computational target-prediction algorithms (e.g., SEA, SuperPred, PASS) [1]. Its intermediate lipophilicity (ClogP ~3.8–4.0) and defined molecular weight (341.8 Da) fall within lead-like chemical space, enabling its use as a reference compound in cheminformatics workflows evaluating the impact of halogen substitution on polypharmacology [2].

Quote Request

Request a Quote for N-(3-chlorophenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.